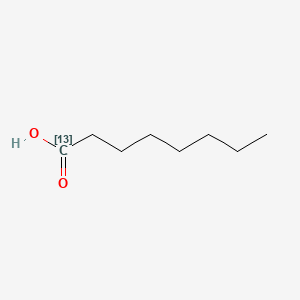

(113C)octanoic acid

Vue d'ensemble

Description

(113C)octanoic acid: , also known as caprylic acid 1-C-13, is a labeled isotopic analogue of octanoic acid. It is a saturated fatty acid with the molecular formula CH3(CH2)6^13COOH. This compound is characterized by the presence of a carbon-13 isotope at the first carbon position. Octanoic acid is naturally found in the milk of various mammals and in some plant oils. It is widely used in dietary and medical research, particularly in studies related to metabolism and lipidomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid 1-C-13 typically involves the incorporation of the carbon-13 isotope into the octanoic acid molecule. One common method is the oxidation of the corresponding alkene or organometallic compounds using a suitable oxidizing agent. The process involves oxidative cleavage of the molecule, resulting in the formation of octanoic acid with the carbon-13 isotope at the desired position .

Industrial Production Methods: Industrial production of octanoic acid 1-C-13 often involves the extraction of octanoic acid from plant and animal fats and oils, followed by isotopic labeling. The labeled compound is then purified to achieve the desired isotopic purity and chemical purity .

Analyse Des Réactions Chimiques

Enzymatic Dehydrogenation in Metabolic Pathways

(1-13C)Octanoic acid is widely used to investigate enzymatic processes, particularly in β-oxidation and acyl-CoA dehydrogenase activity. Key findings include:

-

Resonance Raman (RR) Spectroscopy : The labeled carbon enables tracking of dehydrogenation mechanisms. Studies using medium-chain acyl-CoA dehydrogenase (MCAD) show that the 13C label at the β-carbon (C1) undergoes selective cleavage during oxidation, producing [13C]-acetyl-CoA and hexanoyl-CoA .

-

Kinetic Isotope Effects (KIE) : The 13C label reduces the reaction rate by ~10% compared to unlabeled octanoic acid, highlighting isotopic influences on enzyme-substrate interactions .

Table 1: Enzymatic Reactions of (1-13C)Octanoic Acid

| Enzyme | Substrate | Product | Method | Reference |

|---|---|---|---|---|

| MCAD | (1-13C)Octanoyl-CoA | [13C]-Acetyl-CoA | RR Spectroscopy |

Tribochemical Decomposition on Metal Surfaces

Under mechanical stress, (1-13C)octanoic acid adsorbed on copper undergoes tribochemical decomposition:

-

Reaction Pathway : The carboxylate group binds to copper as an η2-acetate, while shear forces induce C–C bond cleavage. The 13C label facilitates tracking of CO2 evolution (from the carboxyl group) and hydrocarbon fragments (from the alkyl chain) .

-

Product Distribution :

Table 2: Tribochemical Products on Copper

| Condition | CO2 Yield (μmol/cm²) | Surface Carbon (C/Cu Ratio) |

|---|---|---|

| 1 GPa Shear Stress | 2.1 ± 0.1 | 0.26 |

| Static Conditions | 0.0 | 0.65 |

Acid-Base and Redox Reactions

Reactivity of (1-13C)octanoic acid aligns with unlabeled octanoic acid but allows isotopic tracking:

-

Neutralization : Reacts exothermically with NaOH to form sodium (1-13C)octanoate. The 13C label does not alter reaction enthalpy (ΔH = −57 kJ/mol) .

-

Metal Reactions : Generates 13C-labeled hydrogen gas (H2) when reacted with magnesium .

Isotopic Tracing in Industrial Catalysis

(1-13C)Octanoic acid aids in optimizing biofuel production:

Applications De Recherche Scientifique

Microbial Production and Biosynthesis

Overview

(113C)Octanoic acid is a valuable platform chemical in the production of biofuels and other industrially relevant products. Recent advances in microbial biosynthesis, particularly using Saccharomyces cerevisiae, have highlighted its potential as a sustainable alternative to traditional production methods.

Key Findings

- A study demonstrated that genetic modifications in Saccharomyces cerevisiae increased octanoic acid yields by over 60% through enhanced precursor supply engineering strategies .

- High-throughput screening techniques have identified new genetic targets that can further optimize octanoic acid production, indicating a promising avenue for industrial applications .

Insecticidal Properties

Application in Entomopathogenic Fungi

this compound has been identified as an insecticidal metabolite produced by the fungus Conidiobolus coronatus. This property is being explored for pest control applications.

Research Insights

- The compound has shown significant toxicity against Galleria mellonella, a model organism for studying insect pathogens. The LD50 and LD100 values indicate that octanoic acid is more toxic to adult insects than to larvae, suggesting its potential use as a biopesticide .

Nutritional Applications

Enteral Nutrition in Clinical Settings

Research has indicated that octanoic acid-rich enteral nutrition can alleviate acute liver injury in endotoxemic rats. The mechanism involves modulation of inflammatory pathways.

Study Results

- A study found that octanoic acid enhanced the therapeutic effects of enteral nutrition by activating the PPARγ pathway, thereby reducing liver injury markers compared to controls . This suggests its potential use in clinical nutrition for patients with liver conditions.

Biomarker for Chemotherapy Efficacy

Predictive Role in Cancer Treatment

Recent findings suggest that serum levels of octanoic acid may serve as biomarkers for predicting the efficacy of chemotherapy in colorectal cancer patients.

Clinical Implications

- Analysis of serum samples revealed a significant correlation between octanoic acid levels and patient survival times during chemotherapy treatments, indicating its potential role in personalized medicine approaches .

Data Table: Summary of Applications

Mécanisme D'action

(113C)octanoic acid exerts its effects through various molecular targets and pathways. It is known to interact with peroxisome proliferator-activated receptor alpha, which plays a crucial role in lipid metabolism. Additionally, it affects the activity of enzymes such as acyl-CoA thioesterase I and 3-oxoacyl-[acyl-carrier-protein] synthase 1, which are involved in fatty acid metabolism .

Comparaison Avec Des Composés Similaires

Hexanoic acid: A six-carbon fatty acid with similar properties but shorter chain length.

Decanoic acid: A ten-carbon fatty acid with similar properties but longer chain length.

Lauric acid: A twelve-carbon fatty acid with similar properties but longer chain length.

Uniqueness: (113C)octanoic acid is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. Its medium-chain length makes it an ideal candidate for studying fatty acid metabolism compared to shorter or longer chain fatty acids .

Activité Biologique

(113C)Octanoic acid, also known as caprylic acid, is a medium-chain fatty acid (MCFA) with diverse biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Octanoic acid is composed of eight carbon atoms and is classified as a saturated fatty acid. It is primarily metabolized in the liver, where it is converted into ketone bodies, providing an alternative energy source, especially during fasting or carbohydrate-restricted diets. Its unique structure allows for rapid absorption and metabolism compared to long-chain fatty acids.

Biological Activities

- Antimicrobial Properties

- Effects on Gut Health

- Influence on Metabolic Processes

Case Studies

1. Octanoic Acid in Enteral Nutrition

- A study investigated the effects of octanoic acid-rich enteral nutrition (EN) on acute liver injury in endotoxemic rats. Results indicated that octanoic acid alleviated liver injury through the PPARγ/STAT-1/MyD88 pathway, significantly reducing liver enzyme levels and apoptosis in liver cells compared to standard EN .

2. Octanoic Acid's Role in Insecticidal Activity

- Octanoic acid was evaluated for its insecticidal properties against Galleria mellonella larvae. The study found that higher doses resulted in a significant decrease in survival rates, with a calculated LD50 value indicating its potency as an insecticide .

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

(113C)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-VJJZLTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436839 | |

| Record name | Caprylic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59669-16-8 | |

| Record name | Octanoic acid 1-C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059669168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caprylic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTANOIC ACID 1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTANOIC ACID 1-C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E775ICF82G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Octanoic Acid 1-C-13 help measure gastric emptying?

A1: Octanoic Acid 1-C-13 is a non-radioactive, stable isotope-labeled fatty acid. After ingestion, it is absorbed in the small intestine and metabolized in the liver, releasing carbon dioxide (CO2) labeled with Carbon-13 (13CO2). The 13CO2 is then expelled in the breath. By measuring the amount of 13CO2 in the breath over time, researchers and clinicians can assess the rate of gastric emptying. [, ]

Q2: Do pre-existing medical conditions affect the accuracy of the Octanoic Acid 1-C-13 breath test?

A2: Research suggests that common digestive and metabolic disturbances have a minimal influence on the results of the Octanoic Acid 1-C-13 breath test. A large study involving 1279 patients found that diseases such as pancreatic, liver, and lung disease, diabetes, and inflammatory bowel disease (IBD) had little impact on the key parameters measured by the test. []

Q3: What are the advantages of using mathematical models to analyze the data from Octanoic Acid 1-C-13 breath tests?

A3: Mathematical models can help improve the interpretation of 13CO2 excretion data from breath tests. For example, non-linear regression models can be used to determine the half-emptying time (T½) based on the shape of the breath test curve, while generalized linear regression models focus on the absolute amount of 13CO2 excreted. These models provide a more comprehensive analysis of gastric emptying compared to simply looking at cumulative 13CO2 excretion alone. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.